2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline
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Overview
Description
2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline is a complex organic compound that features both indole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with quinoline derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline moiety and are known for their medicinal properties.
Uniqueness
What sets 2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline apart is its combined indole and quinoline structure, which provides a unique set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse activities .
Properties
CAS No. |
76384-53-7 |
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Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-(2-indol-3-ylideneethylidene)-1-methylquinoline |
InChI |
InChI=1S/C20H16N2/c1-22-17(12-10-15-6-2-5-9-20(15)22)13-11-16-14-21-19-8-4-3-7-18(16)19/h2-14H,1H3 |
InChI Key |
FFNDRAJLGVDTRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C2C=NC3=CC=CC=C32)C=CC4=CC=CC=C41 |
Origin of Product |
United States |
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